molecular formula C15H9Cl2NO2 B11087547 (3Z)-1-(2,6-dichlorophenyl)-3-(hydroxymethylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2,6-dichlorophenyl)-3-(hydroxymethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11087547
M. Wt: 306.1 g/mol
InChI Key: KTFCZSSCNAZOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3Z)-1-(2,6-dichlorophenyl)-3-(hydroxymethylidene)-1,3-dihydro-2H-indol-2-one” is a fascinating compound with a complex structure. It belongs to the class of indole derivatives and exhibits intriguing properties. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of appropriate starting materials, such as 2,6-dichlorobenzaldehyde and an appropriate amine, followed by cyclization to form the indole ring. The stereochemistry (Z-isomer) is crucial for its specific properties.

Reaction Conditions::
  • Starting materials: 2,6-dichlorobenzaldehyde and an amine (e.g., diphenylamine).
  • Cyclization: Acidic conditions (Lewis acids or protic acids) facilitate the cyclization process.
  • Isolation: Purification methods like recrystallization or column chromatography.

Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield reduced derivatives.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield hydroxymethyl derivatives, while oxidation could lead to carbonyl compounds.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential pharmaceutical applications due to its unique structure.

    Industry: As a precursor for dyes, pigments, or materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly affecting cellular pathways related to oxidative stress, inflammation, or signaling.

Comparison with Similar Compounds

While there are other indole derivatives, “(3Z)-1-(2,6-dichlorophenyl)-3-(hydroxymethylidene)-1,3-dihydro-2H-indol-2-one” stands out due to its specific stereochemistry and functional groups. Similar compounds include other indoles, but their distinct features set them apart.

Properties

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-2-hydroxyindole-3-carbaldehyde

InChI

InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)14(11)18-13-7-2-1-4-9(13)10(8-19)15(18)20/h1-8,20H

InChI Key

KTFCZSSCNAZOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.